Uramil

Description

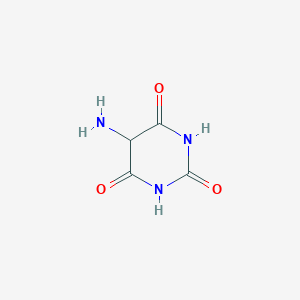

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,5H2,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQZLWHRJMYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059478 | |

| Record name | Uramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-78-5 | |

| Record name | 5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uramil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uramil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QDD44YV7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uramil Synthesis: Reduction of Nitrobarbituric Acid

An In-Depth Technical Guide to the Laboratory Synthesis of Uramil

For researchers, scientists, and professionals in drug development, the synthesis of this compound (5-aminobarbituric acid) is a fundamental process in the creation of various derivatives with potential therapeutic applications. This guide provides a comprehensive overview of a well-established laboratory-scale synthesis pathway, complete with quantitative data, a detailed experimental protocol, and a visual representation of the reaction workflow.

The most common and reliable laboratory method for synthesizing this compound is through the reduction of nitrobarbituric acid. This process typically employs a metal catalyst in an acidic medium. The following data and protocol are based on a verified procedure from Organic Syntheses.

Quantitative Data Summary

For clarity and comparative purposes, the key quantitative parameters for the synthesis of this compound via the reduction of nitrobarbituric acid are summarized in the table below.

| Parameter | Value |

| Starting Material | |

| Nitrobarbituric Acid | 100 g (0.44 mole) |

| Reagents | |

| Mossy Tin | 250 g (2.1 gram atoms) |

| Concentrated Hydrochloric Acid | ~3.6 L |

| Reaction Conditions | |

| Temperature | Boiling water bath |

| Reaction Time | Until yellow color disappears |

| Product | |

| This compound (5-aminobarbituric acid) | Data not explicitly provided in abstract |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound from nitrobarbituric acid.[1]

Materials:

-

5-L flask

-

Nitrobarbituric acid

-

Mossy tin

-

Concentrated hydrochloric acid

-

Norite (activated carbon)

-

Sintered-glass funnel

-

Büchner funnel

-

Ice bath

-

Desiccator with concentrated sulfuric acid

-

Desiccator with 40% sodium hydroxide

Procedure:

-

In a 5-L flask, combine 100 g (0.44 mole) of nitrobarbituric acid with 600 cc of concentrated hydrochloric acid.

-

Heat the mixture on a boiling water bath.

-

To the hot mixture, gradually add 250 g (2.1 gram atoms) of mossy tin over a period of approximately 30 minutes.

-

Continue heating until the yellow color of the nitrobarbituric acid disappears.

-

Add approximately 3 L more of concentrated hydrochloric acid and heat until all the solid material dissolves.

-

Add Norite to the hot solution and filter the mixture through a sintered-glass funnel.

-

Allow the filtrate to stand in an icebox overnight to precipitate the this compound.

-

Collect the precipitated this compound on a filter and wash it thoroughly with dilute hydrochloric acid, followed by a final wash with water.

-

To recover additional product, concentrate the filtrate under reduced pressure to about 1 L and cool it overnight.

-

Collect the second crop of this compound on a Büchner funnel and combine it with the first batch.

-

Dry the this compound in a desiccator over concentrated sulfuric acid, and then transfer it to a desiccator containing 40% sodium hydroxide to remove any residual hydrochloric acid.

Synthesis Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the reduction of nitrobarbituric acid.

References

Spectroscopic Properties of 5-Aminobarbituric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-aminobarbituric acid, also known as uramil. The document details key spectroscopic data, outlines experimental protocols for obtaining this data, and presents a visual representation of its synthesis pathway. This information is crucial for the identification, characterization, and quality control of 5-aminobarbituric acid in research and drug development settings.

Introduction

5-Aminobarbituric acid is a pyrimidine derivative that serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. A thorough understanding of its spectroscopic characteristics is fundamental for researchers working with this molecule. This guide summarizes its known spectral data from various analytical techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-aminobarbituric acid. Data for the closely related compound, 5-aminouracil, is also provided for comparative purposes where direct data for 5-aminobarbituric acid is limited.

Table 1: Infrared (IR) Spectroscopy Data for 5-Aminobarbituric Acid [1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3084 | N-H Stretch | Medium |

| 1725 | C=O Stretch (Amide I) | Medium |

| 1710 | C=O Stretch (Amide I) | Medium |

| 1582 | N-H Bend (Amine Scissoring) | Strong |

| 1544 | C=C Stretch / N-H Bend | Strong |

| 1536 | C=C Stretch / N-H Bend | Strong |

| 1501 | N-H Bend | Medium |

| 1413 | C-N Stretch | Strong |

Table 2: Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Data for 5-Aminobarbituric Acid [1]

| Chemical Shift (δ) ppm | Assignment |

| 86.78 | C5 |

| 153.92 | C2 |

| 162.78 | C4, C6 |

Table 3: Mass Spectrometry (MS) Data for 5-Aminobarbituric Acid (this compound) [2]

| m/z | Relative Intensity | Assignment |

| 57 | 99.99 | Fragment Ion |

| 29 | 83.70 | Fragment Ion |

| 18 | 69.75 | Fragment Ion |

| 28 | 68.59 | Fragment Ion |

| 44 | 27.30 | Fragment Ion |

Note: The mass spectrum shows fragmentation, and a molecular ion peak at m/z 143 is expected but may not be the most abundant peak under electron ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on established methods for barbituric acid and pyrimidine derivatives and can be adapted for 5-aminobarbituric acid.

UV-Visible Spectroscopy

A solution of 5-aminobarbituric acid is prepared in a suitable solvent, typically water or a buffer solution, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are then determined. The pH of the solution should be controlled and reported as the absorption spectrum of barbituric acid derivatives can be pH-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of 5-aminobarbituric acid is prepared for analysis, commonly using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The FTIR spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For solution-state NMR, a sample of 5-aminobarbituric acid is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). For solid-state NMR, the powdered sample is packed into a zirconia rotor and spun at the magic angle. Cross-polarization magic angle spinning (CP-MAS) techniques are typically employed to enhance the signal of the ¹³C nuclei.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. For direct analysis of the underivatized compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer can provide accurate mass measurements and fragmentation patterns.

Synthesis Pathway of 5-Aminobarbituric Acid

The synthesis of 5-aminobarbituric acid typically proceeds through the reduction of 5-nitrobarbituric acid. This transformation is a key step in providing the amino functionality at the C5 position of the barbiturate ring.

Caption: Synthesis of 5-Aminobarbituric Acid from Barbituric Acid.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a 5-aminobarbituric acid sample.

Caption: Workflow for Spectroscopic Analysis of 5-Aminobarbituric Acid.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the analysis of 5-aminobarbituric acid. Accurate and consistent application of these techniques is essential for ensuring the quality and integrity of this important chemical intermediate in research and development. The provided synthesis and analysis workflows offer a clear visual guide for the key processes involved in working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Uramil Derivatives and Their Potential Biological Activities

This compound, or 5-aminobarbituric acid, and its broader class of related compounds, uracil derivatives, represent a cornerstone in medicinal chemistry. These pyrimidine-based scaffolds are of significant interest due to their diverse and potent biological activities, which has led to the development of numerous therapeutic agents. Structurally, modifications at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring have yielded a vast library of derivatives with enhanced pharmacological and pharmacokinetic properties, including improved bioactivity, selectivity, and reduced toxicity.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and uracil derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.

Anticancer Activities

Uracil derivatives are most renowned for their antitumor activities, with 5-Fluorouracil (5-FU) being a clinically used chemotherapeutic agent for a wide range of cancers.[1][3] Research has expanded to develop novel derivatives with improved efficacy and selectivity.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of various uracil derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Uracil-isatin hybrids | MCF-7 (Breast) | ~40 - 100 | [4] |

| Ursolic acid hybrid 6a | MCF-7 (Breast) | 14.00 | [4][5][6] |

| Ursolic acid hybrid 6a | MDA-MB-231 (Breast) | 5.83 | [4][5][6] |

| Ursolic acid (Reference) | Human Skin Fibroblasts | 32.28 ± 2.46 | [4] |

| Ursolic acid (Reference) | BEAS-2B (Bronchial) | 16.02 ± 1.76 | [4] |

| Derivative 7 | HepG₂ (Liver) | 38.35 | [7] |

| Derivative 15 | HepG₂ (Liver) | 32.42 | [7] |

| 5-Fluorouracil (Reference) | HepG₂ (Liver) | 10.32 | [7] |

Mechanism of Action & Signaling Pathways

The anticancer effects of uracil derivatives are often attributed to the inhibition of key enzymes in nucleotide synthesis and the modulation of critical cellular signaling pathways that control cell proliferation and apoptosis.

-

Thymidylate Synthase (TYMS) Inhibition: TYMS is a rate-limiting enzyme in DNA synthesis, making it a crucial target for chemotherapy.[3][8] Novel uracil derivatives have been designed to exhibit a high affinity for and inhibit TYMS, thereby disrupting DNA replication in rapidly dividing cancer cells.[3][8]

-

Akt/p53/Bax Signaling Pathway: Certain ursolic acid-uracil hybrids have demonstrated the ability to induce apoptosis in cancer cells. For instance, analog 6a was found to increase the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax in MDA-MB-231 breast cancer cells.[4][9] Concurrently, it significantly decreased the levels of the protein kinase Akt, which is a key node in cell survival pathways.[4][9] Inhibition of Akt signaling can lead to the suppression of cell proliferation and the induction of apoptosis.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]

-

Compound Treatment: Cells are incubated with varying concentrations of the test uracil derivatives and reference drugs (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).[4][7]

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]

Antimicrobial Activities

The emergence of drug-resistant microbial strains has fueled the search for new antimicrobial agents. Uracil derivatives have shown promise, with their mechanism often linked to the disruption of bacterial chromosome replication.[10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.

| Compound/Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| N-acyl-5-hydroxypyrazolines & N,N'-diacylhydrazines of 6-methyluracil | S. aureus, E. coli, P. vulgaris, etc. | 0.1 - 10 | [10] |

| Compound 6h (6-piperazino uracil) | Broad-spectrum bacteria | Potent activity | [11] |

| Compound 6b (6-piperazino uracil) | Gram-positive bacteria | Moderate activity | [11] |

| Fused Uracil 5a, 5b, 6a, 6d, 8 | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Wide range activity | [12] |

Experimental Protocol: Agar Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).[10][13]

-

Disc Application: Sterile filter paper discs (typically 8 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µ g/disc ).[11] Standard antibiotic discs (e.g., gentamicin) and a solvent control are used for comparison.[11]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each disc, where microbial growth has been prevented.[10]

Antiviral Activities

Uracil derivatives have a long history as antiviral agents, primarily by inhibiting key steps in viral replication pathways.[1][2] Their activity spectrum includes retroviruses like HIV and DNA viruses such as herpes simplex virus (HSV).[1][14][15]

-

Target Viruses: Research has demonstrated the potential of uracil derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C, herpes viruses, Sendai virus, and even SARS-CoV-2.[1][16][17]

-

Mechanism of Action: Many uracil-based antiviral drugs are nucleoside analogues that, after intracellular phosphorylation, act as non-competitive inhibitors of viral polymerases (e.g., reverse transcriptase), disrupting viral DNA synthesis.[15] Other non-nucleoside inhibitors bind to the polymerase at a site distinct from the active site, inducing a conformational change that inhibits its function.[15]

-

Quantitative Data: Compound 3c (1-benzyloxymethyl-5-cyano-6-(2-phenylethyl)uracil) showed activity against wild-type HIV-1 with a half-maximal effective dose (ED₅₀) of 1.3 µM.

Enzyme Inhibition

Beyond their role in nucleic acid synthesis, uracil derivatives have been developed as inhibitors for various other enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine enzyme that degrades fatty acid ethanolamides, which have neuroprotective, anti-inflammatory, and analgesic properties.[18][19] Inhibiting FAAH is an attractive therapeutic strategy for pain and inflammation.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| 11 | FAAH | 21 | [18][19] |

| 14 | FAAH | 53 | [18][19] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Prepare a buffer solution containing the target enzyme (e.g., FAAH), the substrate, and the test inhibitor (uracil derivative) at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, often by adding a quenching agent or by heat inactivation.

-

Product Quantification: The amount of product formed (or substrate consumed) is measured using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC₅₀ value is then determined from the resulting dose-response curve.

Synthesis and Experimental Workflow

The synthesis of uracil derivatives often involves multi-step procedures, including cyclization and substitution reactions. Modern approaches like one-pot, microwave-assisted, and ultrasound-assisted syntheses are being employed to improve efficiency and yield.[20]

General Synthesis Protocol: N³,S-Alkylation of 6-methyluracil

A representative synthesis involves the modification of a starting uracil scaffold.

-

Thietanylation: 6-methyluracil is reacted with 2-chloromethylthiirane to synthesize N³-(thietan-3-yl)- and N³-(1,1-dioxothietan-3-yl)uracil derivatives.[10]

-

Oxidation: The thietane ring may be subsequently oxidized.[10]

-

Alkylation: The resulting compound is alkylated using an agent like ethyl-2-chloroacetate.[10]

-

Hydrazinolysis: The product from the previous step undergoes hydrazinolysis to yield acetohydrazides, which can be further modified to create a diverse library of final compounds.[10]

General Experimental Workflow

The development process for novel uracil derivatives follows a logical progression from design and synthesis to comprehensive biological evaluation.

Conclusion

This compound and its related uracil derivatives are privileged structures in drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] Their proven efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to selectively inhibit key enzymes, underscores their therapeutic potential. Continuous efforts in structural modification, guided by structure-activity relationship studies and computational modeling, are paving the way for the development of next-generation uracil-based drugs with enhanced potency, improved selectivity, and more favorable safety profiles.[2] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this versatile chemical scaffold.

References

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents | Semantic Scholar [semanticscholar.org]

- 10. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RU2769828C1 - Uracil derivatives with antiviral activity against sars-cov-2 - Google Patents [patents.google.com]

- 17. Synthesis, biological evaluation, and pharmacophore generation of uracil, 4(3H)-pyrimidinone, and uridine derivatives as potent and selective inhibitors of parainfluenza 1 (Sendai) virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Solubility and Stability of Uramil: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Uramil (5-aminobarbituric acid), a key chemical intermediate in the synthesis of several active pharmaceutical ingredients. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, developing robust formulations, and ensuring drug product quality and shelf-life. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related compound, uracil, to infer potential solubility characteristics. Furthermore, it outlines standardized experimental protocols for determining solubility and stability, and proposes a putative degradation pathway for this compound based on established chemical principles.

Solubility of this compound

Inferred Solubility in Common Solvents

Based on the solubility of uracil, the solubility of this compound is expected to be influenced by solvent polarity, temperature, and pH. Generally, polar solvents are anticipated to be more effective at dissolving this compound due to its polar functional groups (amine and amide moieties).

Table 1: Inferred Solubility Behavior of this compound in Various Solvents (Based on Uracil Data)

| Solvent System | Temperature Effect on Solubility | pH Effect on Solubility | Inferred Solubility Trend |

| Water | Increases with increasing temperature | Higher at pH ≤ 6 and ≥ 10; minimal at pH 7-8[1] | Moderate |

| Methanol + Water | Increases with increasing temperature[2] | Not explicitly studied | Moderate |

| Ethanol + Water | Increases with increasing temperature[2] | Not explicitly studied | Moderate |

| Isopropanol + Water | Increases with increasing temperature[2] | Not explicitly studied | Higher than methanol/ethanol + water mixtures[2] |

| Dimethyl Sulfoxide (DMSO) | High solubility reported for uracil[2] | Not explicitly studied | High |

| Dimethylformamide (DMF) | High solubility reported for uracil[2] | Not explicitly studied | High |

Note: This table is based on qualitative and quantitative data for uracil and serves as an estimation for this compound's solubility.

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for the precise determination of this compound's equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots of the supernatant are withdrawn at various time points and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple determinations after equilibrium has been confirmed.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental workflow for solubility determination.

Stability of this compound

The stability of this compound is a critical parameter, particularly under conditions relevant to its synthesis, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to accelerate the degradation of a substance to predict its long-term stability and identify its degradation products.[3]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature and/or elevated temperature (e.g., 60°C) |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature and/or elevated temperature (e.g., 60°C) |

| Oxidative Degradation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Solid drug substance at elevated temperatures (e.g., 60-80°C) |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for Stability Testing

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media as outlined in Table 2. Control samples (unstressed) should also be prepared.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Sample Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative degradation, the reaction may be quenched if necessary.

-

HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of resolving this compound from all significant degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of this compound and ensure that no co-eluting impurities are present.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

The following diagram outlines the workflow for a forced degradation study.

Forced degradation study workflow.

Putative Degradation Pathway of this compound

In the absence of specific experimental data, a putative degradation pathway for this compound can be proposed based on the known reactivity of its functional groups. The barbituric acid ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

Proposed Hydrolytic Degradation:

Under strong acidic or basic conditions, the amide bonds within the barbituric acid ring of this compound can undergo hydrolysis. This would lead to the opening of the ring to form N-(2-amino-2-carboxyacetyl)urea, which could further hydrolyze to malonic acid, ammonia, and urea.

The following diagram illustrates this proposed degradation pathway.

Proposed hydrolytic degradation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data for this compound is limited, the information on the related compound, uracil, offers valuable preliminary insights. The detailed experimental protocols for solubility and stability testing provide a clear roadmap for generating robust and reliable data. The proposed degradation pathway serves as a starting point for further investigation into the stability of this compound under various stress conditions. Further experimental studies are highly recommended to definitively characterize the solubility and stability profile of this compound to support its use in pharmaceutical development.

References

- 1. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Organic Synthesis: A Technical History of Uramil's Discovery and Initial Characterization

A seminal discovery in the nascent field of organic chemistry, the isolation and initial study of uramil in 1838 by Friedrich Wöhler and Justus von Liebig stands as a testament to the burgeoning power of chemical synthesis and analysis in the 19th century. This technical guide delves into the historical context of this discovery, detailing the early experimental protocols, quantitative data, and the logical framework of their investigation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational work on this important uric acid derivative.

Historical Context: A Challenge to Vitalism

The discovery of this compound was not an isolated event but a key milestone in Wöhler and Liebig's extensive investigation into the nature of uric acid and its derivatives.[1] Their collaborative work in the 1830s was revolutionary, systematically breaking down complex organic molecules and elucidating the relationships between them. This research was conducted against the backdrop of the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms through a "vital force." Wöhler's earlier synthesis of urea in 1828 had already dealt a significant blow to this theory, and the systematic synthesis and characterization of compounds like this compound further solidified the understanding that the laws of chemistry applied equally to the organic and inorganic worlds.[1][2][3]

Their seminal 1838 paper, "Untersuchungen über die Natur der Harnsäure" (Investigations on the Nature of Uric Acid), published in Annalen der Pharmacie, detailed the preparation and properties of a series of compounds derived from uric acid, including this compound. This work was a cornerstone in the development of radical theory and laid the groundwork for the structural theory of organic chemistry.

Synthesis of this compound: Early Methodologies

Wöhler and Liebig, along with later chemists, developed several methods for the synthesis of this compound. The earliest reported synthesis involved the reaction of alloxantin with ammonium chloride.

Experimental Protocol: Synthesis of this compound from Alloxantin and Ammonium Chloride

-

Reactant Preparation: Alloxantin, a derivative of uric acid, would be prepared or obtained. Ammonium chloride served as the source of the amino group.

-

Reaction: Alloxantin would be heated with a solution of ammonium chloride. The heat would facilitate the nucleophilic attack of ammonia (generated in situ from ammonium chloride) on the alloxantin molecule, leading to the formation of this compound.

-

Isolation and Purification: Upon cooling, the less soluble this compound would precipitate from the reaction mixture. The crude product would then be collected by filtration and washed with cold water to remove unreacted starting materials and soluble byproducts. Further purification could be achieved by recrystallization.

A more detailed and later standardized procedure for a related synthesis of this compound from nitrobarbituric acid is available, providing insight into the practical aspects of such preparations in the 19th and early 20th centuries.

Experimental Protocol: Synthesis of this compound from Nitrobarbituric Acid

This method, while developed after the initial discovery, provides a clear and reproducible protocol:

-

Reduction Setup: In a suitable flask, 100 grams of nitrobarbituric acid is mixed with 600 cc of concentrated hydrochloric acid and heated on a boiling water bath.

-

Reduction: To the hot mixture, 250 grams of mossy tin are added, followed by 400 cc of hydrochloric acid over approximately 30 minutes. Heating is continued until the yellow color of the nitrobarbituric acid disappears.

-

Dissolution and Decolorization: An additional 3 liters of concentrated hydrochloric acid are added, and the mixture is heated until all the solid dissolves. Decolorizing carbon (Norite) is then added to the hot solution.

-

Filtration and Crystallization: The hot mixture is filtered through a sintered-glass funnel. The filtrate is allowed to stand in an icebox overnight to facilitate the crystallization of this compound.

-

Collection and Washing: The precipitated this compound is collected on a filter and washed thoroughly with dilute hydrochloric acid and finally with water to remove any tin salts.

-

Second Crop: The filtrate is concentrated under reduced pressure to about 1 liter and cooled again to obtain an additional crop of this compound.

-

Drying: The combined product is dried in a desiccator over concentrated sulfuric acid and then over 40% sodium hydroxide to remove residual hydrochloric acid.

Quantitative Data from Early Studies

The quantitative analysis of newly synthesized compounds was a critical aspect of 19th-century chemistry, primarily relying on elemental analysis by combustion. Wöhler and Liebig were pioneers in this field, with Liebig's "Kaliapparat" being a significant technological advancement for the accurate determination of carbon and hydrogen content.[4][5]

| Parameter | Reported Value | Method | Reference |

| Elemental Composition | |||

| Carbon | Data not available from search results | Combustion Analysis (Liebig's method) | Wöhler & Liebig (1838) |

| Hydrogen | Data not available from search results | Combustion Analysis (Liebig's method) | Wöhler & Liebig (1838) |

| Nitrogen | Data not available from search results | Combustion Analysis (Dumas method) | Wöhler & Liebig (1838) |

| Oxygen | Data not available from search results | By difference | Wöhler & Liebig (1838) |

| Physical Properties | |||

| Melting Point | Decomposes above 400°C | Capillary method | Organic Syntheses |

Note: Specific quantitative data from the original 1838 publication by Wöhler and Liebig were not retrievable from the conducted searches. The table is structured to reflect the expected data from that era.

Initial Characterization and Chemical Properties

In the absence of modern spectroscopic techniques, 19th-century chemists relied on a battery of chemical reactions and physical properties to characterize new compounds.

Key Characterization Experiments

-

Solubility Tests: The solubility of this compound in various solvents (water, acids, bases, ethanol) would have been systematically determined to aid in its purification and to understand its chemical nature.

-

Reaction with Acids and Bases: The acidic or basic nature of this compound would have been investigated by observing its reaction with strong acids and bases, and its ability to form salts.

-

Decomposition on Heating: The high decomposition temperature of this compound would have been a key identifying characteristic.

-

Color Reactions: A characteristic test for this compound involves boiling an ammoniacal solution in the presence of air, which produces a pink to red color. This reaction is accelerated by the presence of mercuric oxide.

Visualizing the Science

To better understand the scientific workflow and chemical transformations described, the following diagrams are provided.

Caption: Synthesis of this compound from Alloxantin.

Caption: 19th-Century Experimental Workflow for this compound.

Conclusion

The discovery and initial studies of this compound by Wöhler and Liebig were a landmark achievement in the early history of organic chemistry. Their work exemplified the power of systematic investigation, synthesis, and analysis in unraveling the complexities of the molecular world. While the experimental techniques of the 19th century were rudimentary by modern standards, the logical framework and meticulous execution of their experiments laid a solid foundation for the future development of organic chemistry and, by extension, the fields of medicinal chemistry and drug development. This historical perspective not only illuminates the origins of our current knowledge but also serves as an inspiration for the continued exploration of the vast chemical landscape.

References

- 1. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 3. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 4. The industrial roots of elemental analysis - Elementar [elementar.com]

- 5. The pioneers of elemental analysis - Elementar [elementar.com]

Theoretical and Computational Exploration of Uramil's Molecular Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uramil (5-aminobarbituric acid), a derivative of barbituric acid, presents a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. Understanding its molecular geometry, stability, and vibrational properties is crucial for elucidating its structure-activity relationships and potential therapeutic applications. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study the molecular structure of this compound and related compounds. Due to a scarcity of specific computational studies on this compound, this guide leverages data from its parent molecule, barbituric acid, and the closely related nucleobase, uracil, to illustrate the application of computational chemistry in this field. The principles and protocols described herein are directly applicable to the computational investigation of this compound.

Tautomerism and Molecular Stability

Like uracil and other barbituric acid derivatives, this compound can exist in several tautomeric forms. Computational studies are essential to determine the relative stability of these tautomers, which can significantly influence the molecule's chemical reactivity and biological function. Theoretical and experimental studies on barbituric acid and its derivatives have shown that the keto-tautomer is generally the most stable form in the gas phase and in solution.[1]

The relative energies of different tautomers are typically calculated using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose. The calculated energy differences can be used to predict the equilibrium populations of the tautomers.

Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles, defines its molecular geometry.[2] Computational chemistry provides a powerful tool for determining the optimized geometry of molecules like this compound.

Table 1: Calculated Geometric Parameters for the Diketo Tautomer of Uracil

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O2 | 1.217 | O2=C2-N1 | 123.5 |

| N1-C2 | 1.383 | C2-N1-C6 | 121.3 |

| N1-H1 | 1.011 | N1-C6-C5 | 116.3 |

| C6-N1 | 1.381 | C6-C5-C4 | 120.4 |

| C5-C6 | 1.345 | C5-C4=O4 | 124.7 |

| C4-C5 | 1.455 | C5-C4-N3 | 114.9 |

| C4=O4 | 1.211 | C4-N3-C2 | 126.8 |

| N3-C4 | 1.380 | N3-C2=O2 | 122.2 |

| N3-H3 | 1.012 | H1-N1-C2 | 116.5 |

| C5-H5 | 1.082 | H3-N3-C4 | 116.3 |

Note: Data is based on DFT calculations for uracil and serves as a representative example.[3]

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding.[4][5] Computational methods can be used to calculate the vibrational frequencies and intensities, which aids in the interpretation of experimental spectra. Anharmonic frequency calculations often provide better agreement with experimental data compared to harmonic approximations.[6][7]

Table 2: Calculated and Experimental Vibrational Frequencies for Uracil (cm⁻¹)

| Vibrational Mode | Calculated (Anharmonic) | Experimental (IR) |

| N1-H stretch | 3436 | 3400 |

| N3-H stretch | 3415 | 3375 |

| C5-H stretch | 3085 | 3080 |

| C6-H stretch | 3050 | 3045 |

| C2=O2 stretch | 1716 | 1715 |

| C4=O4 stretch | 1695 | 1690 |

| Ring deformation | 1456 | 1455 |

| Ring breathing | 784 | 783 |

Note: Data is based on studies of uracil and serves as an illustrative example.[6]

Experimental Protocols

Computational Details for Molecular Structure and Vibrational Analysis

A common computational protocol for investigating the molecular structure and vibrational frequencies of a molecule like this compound involves the following steps:

-

Initial Structure Generation: The initial 3D structure of the this compound molecule, including its different tautomers, is built using molecular modeling software.

-

Geometry Optimization: The geometry of each tautomer is optimized to find the minimum energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8]

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Tautomer Energy Analysis: The total electronic energies of the optimized tautomers are compared to determine their relative stabilities.

-

Anharmonic Corrections: To improve the accuracy of the calculated vibrational frequencies, anharmonic corrections can be applied using methods like Vibrational Second-Order Perturbation Theory (VPT2).[7]

-

Solvent Effects: The influence of a solvent environment can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), during geometry optimization and frequency calculations.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Computational workflow for the theoretical study of this compound's molecular structure.

Caption: Tautomeric relationships of the this compound molecule.

References

- 1. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Vibrational Spectroscopy Trends in Forensic Chemistry [frontiersin.org]

- 6. Ab Initio Anharmonic Analysis of Vibrational Spectra of Uracil Using the Numerical-Analytic Implementation of Operator Van Vleck Perturbation Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Uramil and Its Derivatives in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Uramil (5-aminouracil) and its structural isomer, 6-aminouracil, are fundamental heterocyclic building blocks in the field of organic synthesis. Their inherent reactivity and versatile functional groups make them indispensable precursors for a wide array of biologically significant molecules, including widely consumed stimulants, therapeutic agents, and essential biomolecules. This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound and its derivatives, leading to the production of caffeine, theophylline, uric acid, and the antihypertensive drug urapidil. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthetic Pathways and Methodologies

The synthetic utility of this compound and its derivatives lies in the strategic manipulation of the amino and pyrimidine ring functionalities. Key transformations often involve nitrosation or nitration at the 5-position, followed by reduction to a highly reactive diamino intermediate. This intermediate is a cornerstone for the construction of fused imidazole rings, characteristic of purine alkaloids like caffeine and theophylline, as well as uric acid.

Synthesis of Theophylline and Caffeine

The synthesis of theophylline and caffeine, both xanthine alkaloids, typically commences with a methylated aminouracil derivative. The general strategy involves the formation of a 5,6-diaminouracil intermediate, which then undergoes cyclization to form the fused imidazole ring of the xanthine core.

A common starting material for this pathway is 6-aminouracil, which is first methylated to produce 6-amino-1,3-dimethyluracil. This intermediate is then subjected to nitrosation and reduction to yield 5,6-diamino-1,3-dimethyluracil. Subsequent cyclization with a one-carbon synthon, such as formic acid or s-triazine, furnishes theophylline.[1][2] Caffeine can then be synthesized by the methylation of theophylline.[3] An alternative route can start from uracil, which is first methylated, then nitrated, reduced, and cyclized to form theophylline.[3][4]

Logical Workflow for Theophylline and Caffeine Synthesis

Caption: Synthesis pathway from Uracil to Caffeine via Theophylline.

Synthesis of Uric Acid

Uric acid, the final product of purine metabolism in humans, can be synthesized from this compound derivatives through a similar strategy involving the formation of a diaminouracil intermediate. The reaction of 5-nitroso-6-aminouracils with glyoxylic acid provides a simple pathway to uric acid derivatives.[5] The biosynthesis of uric acid involves the oxidation of xanthine, which itself is derived from other purines.[6][7]

Conceptual Pathway to Uric Acid Synthesis

Caption: General synthesis route to Uric Acid derivatives from Aminouracils.

Synthesis of Urapidil Intermediate

Urapidil is an antihypertensive drug whose synthesis involves a key intermediate derived from a uracil derivative. A crucial step is the synthesis of 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil. This is typically achieved through the reaction of 1,3-dimethyl-6-hydroxyuracil with 3-amino-1-propanol.[8][9]

Experimental Workflow for Urapidil Intermediate Synthesis

Caption: Workflow for the synthesis of a key Urapidil intermediate.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps involved in the production of the target molecules, compiled from various literature sources.

Table 1: Synthesis of Theophylline and Caffeine Intermediates

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 6-Aminouracil | 6-Amino-1,3-dimethyluracil | Dimethyl sulfate, NaOH solution, water, ice-salt bath | High | [2] |

| 1,3-Dimethyluracil | 5-Nitro-1,3-dimethyluracil | Nitric acid, Sulfuric acid | Good | [3] |

| 5-Nitro-1,3-dimethyluracil | 5-Amino-1,3-dimethyluracil | Iron, Hydrochloric acid | Good | [3] |

| 5,6-Diamino-1,3-dimethyluracil | Theophylline | s-Triazine, Toluene, 100-120°C | High | [2] |

| Theophylline | Caffeine | Methylating agent (e.g., CD3I), Dimsyl sodium, THF | 86 | [3] |

Table 2: Synthesis of Urapidil Intermediate

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1,3-Dimethyl-6-hydroxyuracil | 1,3-Dimethyl-6-(3-hydroxypropyl)aminouracil | 3-Amino-1-propanol, Sodium sulfite, 150-160°C | 84-91 | [8][9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of the target compounds.

Protocol 1: Synthesis of 5,6-Diaminouracil from 6-Aminouracil

This protocol details the nitrosation of 6-aminouracil followed by reduction to 5,6-diaminouracil.

Materials:

-

6-Aminouracil

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Water

Procedure:

-

A suspension of 6-aminouracil in water is prepared in a three-necked flask equipped with a stirrer.[10]

-

Glacial acetic acid is cautiously added to the stirred mixture.[10]

-

A solution of sodium nitrite in water is then added, leading to the formation of a rose-red precipitate of 5-nitroso-6-aminouracil.[10]

-

The nitroso compound is filtered and washed with ice water.[10]

-

The moist 5-nitroso-6-aminouracil is transferred back to the flask, and warm water is added to form a slurry.[10]

-

The slurry is heated on a steam bath, and solid sodium hydrosulfite is added portion-wise until the red color disappears, indicating the reduction to 5,6-diaminouracil.[10]

-

The resulting 5,6-diaminouracil can then be isolated.

Protocol 2: Synthesis of 1,3-Dimethyl-6-(3-hydroxypropyl)aminouracil (Urapidil Intermediate)

This protocol describes the synthesis of a key intermediate for the drug urapidil.[8][9]

Materials:

-

1,3-Dimethyl-6-hydroxyuracil (0.61 mol)

-

3-Amino-1-propanol (0.72-0.75 mol)

-

Sodium sulfite solution (0.16 mol)

-

Cyclohexane

-

Saline solution

-

Acetonitrile

-

Dehydrating agent (e.g., anhydrous potassium carbonate)

-

Isopropanol

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1,3-dimethyl-6-hydroxyuracil, 3-amino-1-propanol, and sodium sulfite solution.[8][9]

-

Control the stirring speed at 130-160 rpm and raise the solution temperature to 150-160°C. Maintain this temperature for 90-120 minutes.[8][9]

-

Reduce the solution temperature to 60-65°C and add 230 ml of cyclohexane. Reflux for 30-50 minutes.[8][9]

-

Filter the mixture and cool the filtrate to 5-9°C. Let it stand for 30-35 hours to allow for crystallization.[8][9]

-

Wash the crystals successively with a saline solution and then with acetonitrile.[8][9]

-

Dehydrate the crystals using a suitable dehydrating agent.[8][9]

-

Recrystallize the product from isopropanol to obtain white crystals of 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil. An example yield reported is 84%.[9]

Protocol 3: Synthesis of Theophylline from 5,6-Diamino-1,3-dimethyluracil

This protocol outlines the cyclization step to form the theophylline core.

Materials:

-

5,6-Diamino-1,3-dimethyluracil (DADMU)

-

s-Triazine

-

Toluene

Procedure:

-

Place 5,6-diamino-1,3-dimethyluracil, s-triazine, and toluene in a reaction vessel.[2]

-

Heat the mixture to approximately 80°C with stirring until bubble formation ceases.[2]

-

Increase the temperature to 100-120°C and maintain for 1-2 hours.[2]

-

After the reaction is complete, add cold water to wash the mixture.[2]

-

Theophylline can then be obtained through reduced pressure distillation.[2]

Conclusion

This compound and its derivatives are undeniably central to the synthesis of a multitude of high-value organic compounds. The methodologies outlined in this guide, from the multi-step synthesis of caffeine and theophylline to the targeted preparation of the urapidil intermediate, highlight the strategic importance of these pyrimidine-based precursors. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers aiming to optimize existing synthetic routes and develop novel derivatives with potential therapeutic applications. The continued exploration of the reactivity of this compound and its analogs will undoubtedly pave the way for future innovations in drug discovery and organic synthesis.

References

- 1. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 2. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Novel Method of Caffeine Synthesis from Uracil | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Uric Acid – Key Ingredient in the Recipe for Cardiorenal Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil - Google Patents [patents.google.com]

- 9. AU2016102286A4 - Urapidil drug intermediates 1,3-dimethyl-6- (3-hydroxypropyl) amino uracil synthesis method - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Uramil-Related Compounds

Introduction

This compound, or 5-aminobarbituric acid, is a pyrimidine derivative that forms the structural core of several biologically significant molecules. While this compound itself is primarily a synthetic precursor, its related compounds are found across various natural sources, from plants to DNA damaged by oxidative stress. These compounds, characterized by the pyrimidine ring system, exhibit a range of biological activities and are subjects of intense research in pharmacology, toxicology, and molecular biology.

This technical guide provides a comprehensive overview of the natural occurrence and biosynthetic pathways of key this compound-related compounds, including 5-hydroxyuracil, divicine, isothis compound, and lathyrine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on their origins, formation, and the experimental methods used for their study.

Natural Occurrence of this compound-Related Compounds

This compound-related compounds are not ubiquitous but are found in specific biological contexts. Their presence can be a normal part of an organism's metabolism, a product of cellular stress, or a defense mechanism.

-

5-Hydroxyuracil : This compound is not typically a constituent of healthy, undamaged DNA. Instead, it arises from the oxidative deamination of cytosine residues in DNA, a process initiated by reactive oxygen species (ROS)[1][2]. Its presence is a marker of oxidative DNA damage and it is potentially mutagenic as it can mispair with adenine during DNA replication[1][2].

-

Divicine and Isothis compound : These toxic aglycones are found in plants of the Vicia genus, most notably the faba bean (Vicia faba L.)[3][4]. They do not exist in their free form in the plant but are stored as the inactive β-glucosides, vicine and convicine, respectively[4][5]. Hydrolysis of these glucosides, either by endogenous plant enzymes upon tissue damage or by microbial enzymes in the digestive tract, releases the reactive divicine and isothis compound[3][6].

-

Lathyrine : This non-proteinogenic amino acid is found in plants of the genus Lathyrus (vetchlings) and has also been reported in the protist Euglena gracilis[7].

The following table summarizes the natural sources of these key this compound-related compounds.

| Compound | Natural Source(s) | Specific Location/Context | References |

| 5-Hydroxyuracil | All aerobic organisms | DNA, arising from oxidative deamination of cytosine | [1][2][8] |

| Divicine | Vicia faba (Faba Bean), Lathyrus sativus | Formed from the hydrolysis of its precursor, Vicine | [3][4][5] |

| Isothis compound | Vicia faba (Faba Bean) | Formed from the hydrolysis of its precursor, Convicine | [3][4] |

| Lathyrine | Lathyrus tingitanus (Tangier pea), Euglena gracilis | Seeds, general metabolism | [7] |

Biosynthesis of this compound-Related Compounds

The biosynthesis of this compound-related compounds is intrinsically linked to the central metabolic pathway of pyrimidine synthesis. The de novo pyrimidine pathway provides the foundational molecules that are subsequently modified to create this diverse group of compounds.

De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules. It begins with carbamoyl phosphate and aspartate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived[9][10]. This pathway is highly conserved across organisms[10].

The key steps are:

-

Formation of carbamoyl phosphate.

-

Synthesis of carbamoyl aspartate.

-

Ring closure to form dihydroorotate.

-

Oxidation to orotate.

-

Addition of a ribose-5-phosphate group from PRPP to form orotidine-5'-monophosphate (OMP).

-

Decarboxylation of OMP to yield uridine-5'-monophosphate (UMP).

UMP is then phosphorylated to UTP, which can be subsequently converted to cytidine triphosphate (CTP), the precursor for cytosine in nucleic acids[9].

Caption: Overview of the De Novo Pyrimidine Biosynthesis Pathway.

Biosynthesis of Specific this compound-Related Compounds

5-Hydroxyuracil is not synthesized enzymatically via a dedicated pathway but is a product of DNA damage. It is formed in situ within the DNA strand through the oxidative deamination of a cytosine base[1][2]. Reactive oxygen species (ROS), such as hydroxyl radicals, attack the cytosine base, leading to the formation of unstable intermediates like cytosine glycol, which then deaminate and dehydrate to yield 5-hydroxyuracil[2].

Caption: Formation of 5-Hydroxyuracil via Oxidative DNA Damage.

Divicine and isothis compound are the toxic aglycones of the pyrimidine glucosides vicine and convicine, respectively. The biosynthesis of vicine and convicine in Vicia faba is not fully elucidated but is believed to originate from the pyrimidine nucleotide pool. The final and critical step for the formation of the toxic compounds is the hydrolysis of the glycosidic bond. This reaction is catalyzed by β-glucosidase enzymes[6].

Caption: Hydrolytic release of Divicine and Isothis compound.

Experimental Protocols

The study of this compound-related compounds requires robust methods for their extraction, identification, and quantification, as well as for elucidating their biosynthetic pathways.

Isolation and Quantification of Vicine and Convicine from Faba Beans

This protocol describes a general method for the analysis of vicine and convicine using High-Performance Liquid Chromatography (HPLC).

Objective: To extract and quantify vicine and convicine from faba bean flour.

Methodology:

-

Extraction:

-

Weigh 1.0 g of finely ground faba bean flour into a 15 mL centrifuge tube.

-

Add 10 mL of 0.1 M acetic acid.

-

Vortex thoroughly for 2 minutes to ensure complete mixing.

-

Incubate in a water bath at 80°C for 20 minutes, with intermittent vortexing every 5 minutes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 5% methanol in 20 mM potassium phosphate buffer, pH 7.0.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 274 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare standard solutions of vicine and convicine of known concentrations (e.g., from 1 to 100 µg/mL).

-

Generate a standard curve by plotting peak area against concentration for each compound.

-

Calculate the concentration of vicine and convicine in the sample extracts by comparing their peak areas to the standard curve.

-

Workflow for Studying Biosynthesis

Elucidating the biosynthetic pathway of a compound like lathyrine or the vicine/convicine precursors often involves stable isotope labeling studies.

Caption: Experimental workflow for biosynthetic pathway elucidation.

Biological Roles and Signaling

While not classical signaling molecules, some this compound-related compounds have profound biological effects.

Divicine-Induced Oxidative Stress

The toxicity of divicine is most pronounced in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). G6PD is crucial for maintaining a high level of NADPH in red blood cells, which in turn is required to keep glutathione in its reduced state. Reduced glutathione is a primary antioxidant that protects cells from oxidative damage.

Divicine is a potent oxidizing agent that, in the presence of oxygen, generates reactive oxygen species. This leads to the rapid oxidation of reduced glutathione. In G6PD-deficient individuals, the cell's capacity to regenerate reduced glutathione is impaired. The resulting massive oxidative stress leads to hemoglobin damage, the formation of Heinz bodies, and ultimately, hemolytic anemia—a condition known as favism[4][5].

Caption: Logical pathway of Divicine-induced hemolysis in G6PD deficiency.

Conclusion

The this compound family of pyrimidine derivatives represents a fascinating intersection of primary metabolism, natural product chemistry, and toxicology. From the fundamental de novo pyrimidine pathway spring precursors that, through diverse modifications, lead to compounds with significant biological impact. 5-Hydroxyuracil serves as a biomarker for oxidative stress, while divicine and isothis compound are potent toxins responsible for the ancient disease of favism. Understanding the natural occurrence and biosynthesis of these molecules not only provides insight into fundamental biological processes but also informs strategies for crop improvement, food safety, and the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to continue exploring the complex world of these important natural compounds.

References

- 1. 5-Hydroxyuracil - Wikipedia [en.wikipedia.org]

- 2. Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the Diversity of Vicine and Convicine Derivatives in Faba Bean (Vicia faba L.) Cultivars: Insights from LC-MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Divicine Toxicity - David Mc Millan [grantome.com]

- 5. Divicine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Lathyrine | C7H10N4O2 | CID 166766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

Physicochemical Characterization of Uramil Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Uramil powder (5-aminobarbituric acid). The following sections detail key characteristics, present quantitative data in structured tables, outline experimental protocols for characterization, and provide visual representations of experimental workflows. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

General Properties of this compound

This compound, also known by its systematic IUPAC name 5-amino-1,3-diazinane-2,4,6-trione, is a pyrimidine derivative.[1] It presents as a white to light yellow or light red crystalline powder.[2] This compound serves as an important intermediate in the synthesis of various dyes, pharmaceuticals, and pesticides.[3]

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources to provide a consolidated reference.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 118-78-5 | [1][2] |

| Molecular Formula | C₄H₅N₃O₃ | [1][2][3] |

| Molecular Weight | 143.1 g/mol | [1][2] |

| Appearance | White to light yellow/red crystalline powder | [2] |

| Melting Point | 290 °C | [3] |

| pKa | 7.19 ± 0.20 (Predicted) | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Topological Polar Surface Area | 101 Ų | [1][2] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble in cold water, slightly soluble | [2][3] |

| Alcohol | Slightly soluble, almost insoluble in cold alcohol | [3] |

| Ether | Soluble | [3] |

| Chloroform | Hardly soluble | [3] |

| Carbon Tetrachloride | Hardly soluble | [3] |

| Carbon Disulfide | Hardly soluble | [3] |

Experimental Protocols for Characterization

This section outlines the detailed methodologies for key experiments used in the physicochemical characterization of this compound powder.

Powder X-Ray Diffraction (PXRD)

Objective: To determine the crystalline structure and phase purity of this compound powder.

Methodology: A finely ground and homogenized sample of this compound powder is packed into a sample holder. The sample is then analyzed using an X-ray diffractometer. X-rays are generated, filtered to produce monochromatic radiation, and directed at the sample.[4] The instrument scans the sample over a range of 2θ angles while detecting the diffracted X-rays.[4] The resulting diffraction pattern, which shows peak intensity as a function of the diffraction angle, is then compared to standard reference patterns for phase identification.[4]

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of this compound powder.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed simultaneously. A small, accurately weighed sample of this compound powder is placed in a crucible. The crucible is then heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[5] TGA measures the change in mass of the sample as a function of temperature, indicating events like dehydration or decomposition.[6][7] DSC measures the heat flow into or out of the sample compared to a reference, identifying endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) transitions.[6][8]

Vibrational Spectroscopy (FTIR/Raman)

Objective: To identify the functional groups present in the this compound molecule and to obtain a characteristic molecular fingerprint.

Methodology: For Fourier-Transform Infrared (FTIR) spectroscopy, a small amount of this compound powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory. The sample is then exposed to a beam of infrared light, and the instrument measures the absorption of light at different frequencies, which correspond to the vibrational frequencies of the molecular bonds.[9]

For Raman spectroscopy, a monochromatic laser is focused on the powder sample. The instrument collects the inelastically scattered light, and the frequency shifts relative to the incident laser frequency provide information about the vibrational modes of the molecule.[9] FTIR is particularly sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds, making them complementary techniques.[10]

Particle Size and Morphology Analysis

Objective: To determine the particle size distribution and observe the shape and surface characteristics of this compound powder.